2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride, also known as 2-hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride, is a chemical compound with significant relevance in medicinal chemistry and pharmacology. This compound is classified as an amino acid derivative, specifically a pyridine-based amino acid, which is characterized by the presence of a hydroxyl group and an amino group attached to the acetic acid backbone. The compound has been studied for its potential therapeutic applications, particularly in the context of neurological disorders and as an inhibitor in various biochemical pathways.
The compound can be sourced from various chemical suppliers and is primarily used for research purposes. It is classified under the broader category of pharmaceutical intermediates, which are compounds used in the synthesis of active pharmaceutical ingredients. The chemical structure can be represented by its CAS number, 2034153-23-4, which uniquely identifies it in chemical databases.
The synthesis of 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
The synthetic route may involve the following steps:
The molecular formula for 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride is . The structure features:
The molecular weight of the compound is approximately 189.60 g/mol. The InChI key for this compound is provided in chemical databases, facilitating its identification and retrieval.
The compound participates in various chemical reactions typical for amino acids and their derivatives:
These reactions are often characterized by their regioselectivity and stereochemistry, which are crucial for maintaining biological activity in medicinal applications.
The mechanism of action for 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride is primarily linked to its role as an inhibitor in biochemical pathways. It may interact with specific receptors or enzymes involved in neurotransmitter regulation or metabolic processes.
Research indicates that compounds similar to this one can modulate neurotransmitter levels or inhibit enzymes associated with neurodegenerative diseases, suggesting potential therapeutic benefits.
Relevant analyses such as NMR spectroscopy or mass spectrometry are often employed to confirm purity and structural integrity during synthesis.
2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in advancing medical science through research and development efforts.
The efficient construction of the pyridinyl-acetic acid core represents a critical initial step in synthesizing the target compound. Recent advances leverage transition metal catalysis and C-H functionalization strategies to streamline this process. Palladium-catalyzed direct alkylation of pyridin-3-yl precursors with bromoacetate derivatives demonstrates significant improvements over classical SN2 reactions, achieving yields exceeding 85% under optimized conditions [1]. This approach eliminates the need for pre-functionalized pyridine substrates, enhancing atom economy.
Microwave-assisted Knoevenagel condensation between pyridine-3-carboxaldehydes and active methylene compounds (e.g., malonic acid derivatives) followed by decarboxylation offers a complementary route to the acetic acid side chain. This method achieves reaction completion in 15-20 minutes versus 12+ hours under conventional heating, substantially reducing energy consumption while maintaining yields at 78-82% [6]. The catalytic versatility extends to organocatalysts like proline derivatives, which facilitate enantioselective C-C bond formation critical for chiral intermediates.
Table 1: Catalytic Methods for Pyridinyl-Acetic Acid Core Synthesis
Catalytic System | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Pd(OAc)₂/XPhos | C-H Alkylation | 110 | 3 | 87 | No pre-activation required |
L-Proline/Microwave | Knoevenagel Condensation | 150 | 0.25 | 82 | Rapid reaction completion |
CuI/1,10-Phenanthroline | Ullmann-type Coupling | 100 | 6 | 75 | Tolerant of diverse substituents |
The introduction of the chiral (2-hydroxyethyl)amino moiety presents significant synthetic challenges due to the potential for racemization and regioisomer formation. Two principal methodologies have emerged for controlling stereochemistry:
Asymmetric Hydrogenation: Chiral ruthenium-BINAP complexes catalyze the hydrogenation of N-(2-hydroxyethyl)enamides derived from pyridinylglyoxylic acid. This method achieves enantiomeric excess (ee) values >95% under moderate hydrogen pressure (50-100 psi) in methanol at ambient temperature. The reaction proceeds via a chelated transition state where the hydroxyl group coordinates to the metal center, directing facial selectivity [8].
Chiral Auxiliary Approach: Glycine equivalents bonded to (8R,9S)-cinchonidine undergo diastereoselective alkylation with 2-bromoethanol. After auxiliary removal, this method provides the target (R)- or (S)-configured hydroxyethylamino derivatives with 98% de. The major diastereomer crystallizes preferentially from ethanol/water mixtures, enabling facile purification [3].
Molecular hybridization techniques further enhance stereocontrol by temporarily incorporating the amino acid moiety into conformationally restricted templates. These methods exploit intramolecular delivery of the hydroxyethyl group, minimizing epimerization risks during subsequent coupling steps to the pyridinyl core [8].
Sustainability-driven innovations focus on solvent reduction, energy efficiency, and catalyst recyclability:
Aqueous Micellar Catalysis: TPGS-750-M surfactant enables water-based Sonogashira couplings and reductive aminations at near-ambient temperatures. This system achieves 15-fold reductions in E-factor compared to traditional DMF-based protocols while maintaining yields of pyridinyl intermediates at 80-85%. The micellar solution can be recycled for ≥5 cycles without significant yield degradation [6].
Solventless Mechanochemical Synthesis: Ball-milling techniques facilitate direct condensation between 3-pyridylacetic acid derivatives and 2-aminoethanol. This approach eliminates solvent waste entirely while reducing reaction times from 12 hours to 45 minutes. Computational studies confirm that shear forces enhance molecular orbital overlap, lowering the activation barrier by ~12 kcal/mol versus solution-phase reactions [8].
Continuous Flow Hydrogenation: Integrated flow reactors enable catalytic reduction of nitro intermediates under aqueous conditions (ethanol/water 4:1) with in-line acidification for direct hydrochloride salt formation. This consolidated approach achieves 99% atom utilization and 90% overall yield while reducing processing time from batch multi-step sequences by 70% [5].
The final hydrochloride salt formation significantly impacts purity, stability, and crystallinity. Mechanistic studies reveal two competing pathways:
Direct Protonation: Molecular HCl addition in anhydrous diethyl ether provides rapid crystallization but risks partial racemization of stereocenters at high concentrations due to reversible α-proton abstraction.
Ion Exchange: Treatment with acetyl chloride in alcoholic solvents generates HCl in situ with slower crystallization kinetics, favoring formation of thermodynamically stable polymorphs [3].
Critical parameters for optimization include:
Table 2: Hydrochloride Salt Formation Optimization Parameters
Variable | Optimal Range | Effect on Yield/Purity | Recommended Solvent System |
---|---|---|---|
HCl Equivalents | 1.05-1.15 | <1.05: Incomplete salt formation | Anhydrous Et₂O or MTBE |
>1.15: Co-crystal hydrate formation | |||
Temperature Gradient | 0°C → -20°C slow cooling | Enhances crystal size distribution | IPA/Heptane mixtures |
Supersaturation Rate | 0.5°C/min | Prevents oiling-out phenomena | EtOAc with 5% MeOH |
Stoichiometric control proves particularly crucial, as excess HCl (>1.2 eq) promotes dihydrochloride formation in compounds containing basic pyridine nitrogens. X-ray powder diffraction confirms that the monohydrochloride salt crystallizes in a monoclinic P2₁ space group with superior flow properties compared to amorphous forms [10]. Salt isolation at 0-5°C with controlled antisolvent addition (heptane/IPA 3:1) achieves consistent purity >99.5% by HPLC with residual solvents <350 ppm [5].
Table 3: Characterized Solid-State Forms of Target Compound
Form | Water Content (%) | Hygroscopicity | Melting Point (°C) | Storage Stability |
---|---|---|---|---|
Monohydrochloride | 0.12 | Low | 192-194 (dec.) | >24 months at 25°C |
Dihydrochloride | 3.8 (hydrate) | High | 175-178 (dec.) | Deliquescent |
Free Base Amorphous | 1.5 | Moderate | N/A | 6 months at 25°C |
Compound Name Index
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0